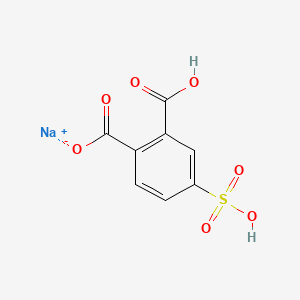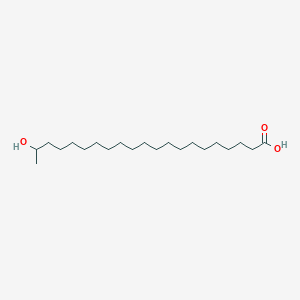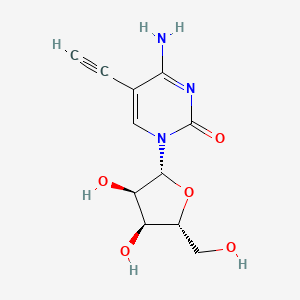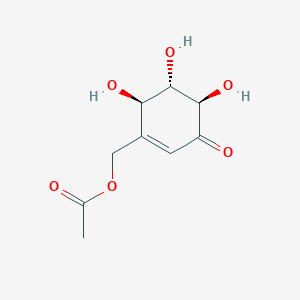
Rel-Gabosin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-Gabosin G is a member of the gabosine family, a class of carbasugars that were first isolated from Streptomyces strains in 1974. These compounds have attracted significant attention due to their structural diversity and promising biological activities. This compound, in particular, has been the subject of various synthetic and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .
Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Rel-Gabosin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of other carbasugars and complex organic molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: this compound exhibits promising pharmacological activities, including antibiotic, anticancer, and enzyme inhibition properties.
Mécanisme D'action
The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- Gabosine A
- Gabosine B
- Gabosine E
- Gabosine I
Each of these compounds has its own set of properties and applications, making the gabosine family a versatile group of molecules for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H12O6 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1 |
Clé InChI |
LOPWYRAMULJJKP-VGMNWLOBSA-N |
SMILES isomérique |
CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
SMILES canonique |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
Synonymes |
gabosine G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


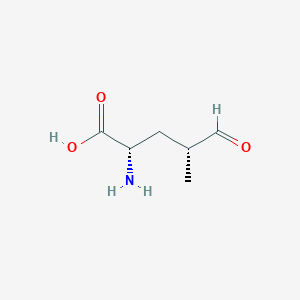
![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)
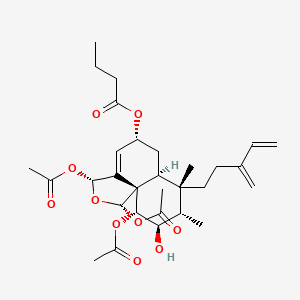
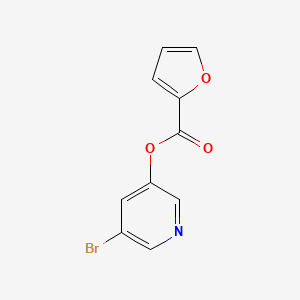
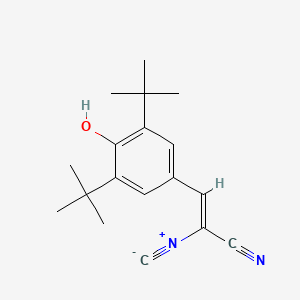
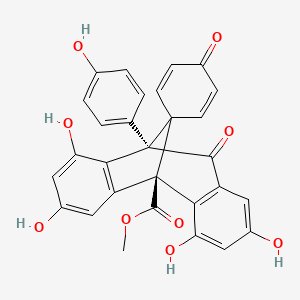
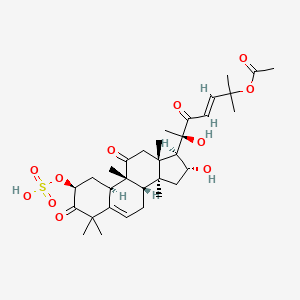
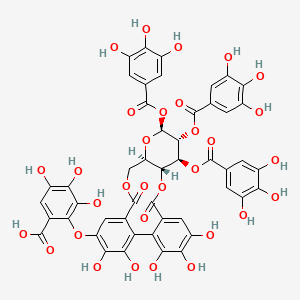
![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)
![(25S)-3beta,17alpha-dihydroxy-5beta-spiorstan-1beta-yl O-beta-D-glucopyranosyl-(1->2)-O-[beta-D-xylopyranosyl-(1->3)]-beta-D-quinovopyranoside](/img/structure/B1258086.png)
![5-[(3aS,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B1258087.png)
